

# Application Notes and Protocols: Guanidine Nitrate in Solid Propellants and Gas Generators

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Guanidine nitrate**, with the chemical formula [C(NH<sub>2</sub>)<sub>3</sub>]NO<sub>3</sub>, is a high-nitrogen, oxygen-rich energetic material.[1] Its properties, including a high gas output, low flame temperature, and the formation of relatively non-toxic combustion products, make it an attractive component in various energetic formulations.[1][2][3][4] These notes provide a comprehensive overview of its application in solid propellants and gas generators, focusing on quantitative performance data, experimental protocols for formulation and characterization, and critical safety procedures. **Guanidine nitrate** serves as a high-energy fuel and, in some cases, a monopropellant.[1][3][5] [6] It is particularly valued in applications where controlled, rapid gas generation is required, such as in automotive airbag inflators, where it offers a less toxic alternative to previously used sodium azide-based compounds.[1][2][5]

# Principle Applications Gas Generators (Automotive Airbags)

**Guanidine nitrate** is a key ingredient in modern pyrotechnic gas generators for automotive airbag systems.[1][2][5] Its primary function is to decompose rapidly upon ignition, producing a large volume of nitrogen gas and water vapor to inflate the airbag cushion during a collision.[5] Its advantages over older azide-based generants include lower toxicity of the compound and its



combustion products, as well as being less explosive and sensitive to moisture compared to ammonium nitrate.[1][2]

# **Solid Propellants**

In solid propellants, **guanidine nitrate** is used as an energetic fuel. Its high nitrogen content contributes to a high gas yield, and its inherent oxygen content reduces the amount of external oxidizer required in a formulation.[7] It has been famously used as a monopropellant in Jetex engines for model airplanes, valued for its stable burn, high specific impulse for its class, and low flame temperature.[1][2][3] It is also incorporated into composite propellants, often in combination with other oxidizers and binders to tailor performance characteristics like burn rate and specific impulse.[8]

# **Quantitative Performance Data**

The performance of **guanidine nitrate** (GN) and its formulations is summarized below. Data is compiled from various experimental studies.



Property	Value	Formulation / Condition	Source
Monopropellant Specific Impulse (Isp)	177 s (1.7 kN·s/kg)	Pure Guanidine Nitrate	[1][2][3]
Density	1.44 g/cm³	Pure Guanidine Nitrate	[2]
Melting Point	213 - 215 °C	Pure Guanidine Nitrate	[2]
Decomposition Onset Temperature	~270 °C	Pure Guanidine Nitrate	
Heat of Reaction	3152.7 J/g	62.24% GN / 37.73% Basic Copper Nitrate (BCN)	[9]
Activation Energy of Decomposition	199 kJ/mol (Nitrate) 191 kJ/mol (Guanidine)	Pure Guanidine Nitrate	[10]
Burn Rate (r)	1.0 - 1.2 in/s (25.4 - 30.5 mm/s)	Target rate for airbag generants at 1000 psi (6.9 MPa)	
Burn Rate (r)	>1.5 in/s (38.1 mm/s)	GN / BCN / Potassium Perchlorate	[11]
Pressure Exponent (n) in r = aP <sup>n</sup>	0.75	GN / Ammonium Perchlorate (AP) propellant at 25 °C	[12]
Oxygen Balance	-26.2%	Pure Guanidine Nitrate	

# Experimental Protocols Protocol for Preparation of GN/BCN Solid Gas Generant Pellets



This protocol describes the formulation of a standard **guanidine nitrate**/basic copper nitrate gas generant with a metal oxide burn rate modifier.

#### 1. Materials & Equipment:

- Guanidine Nitrate (GN), fine powder
- Basic Copper Nitrate (BCN), fine powder
- Cerium (IV) Oxide (CeO<sub>2</sub>), micron-sized powder (burn rate modifier)[13]
- Acoustic mixer (e.g., Resodyn LabRAM)[13]
- Hydraulic press with pellet die (e.g., 1/2 inch diameter)
- Drying oven
- Personal Protective Equipment (PPE): Safety glasses, lab coat, gloves, dust respirator[14]

#### 2. Procedure:

- Drying: Dry all powdered components in a drying oven at 60 °C for at least 24 hours to remove residual moisture.
- Formulation: Prepare a formulation consisting of (by weight): 60% GN, 36% BCN, and 4% CeO<sub>2</sub>. All weighing should be done on an analytical balance in a ventilated area.
- Mixing:
- Place the weighed powders into the mixing vessel of the acoustic mixer.
- Mix the components for approximately 2-3 minutes at high intensity (e.g., 70 g acceleration) to ensure a homogenous mixture.[13] Visual inspection should confirm a uniform color.
- Pressing:
- Transfer a precise amount of the mixed powder (e.g., 2-3 grams) into the pellet die.
- Press the powder using the hydraulic press at a specified pressure (e.g., 10,000 psi) for 1-2 minutes to form a dense, cylindrical pellet.
- Finishing: Carefully eject the pellet from the die. Inspect for cracks or defects. Label and store the pellets in a desiccator until testing.

# Protocol for Thermal Decomposition Analysis using DSC/TGA



This protocol outlines the characterization of the thermal stability and decomposition kinetics of a **guanidine nitrate**-based formulation.

#### 1. Materials & Equipment:

- Simultaneous Thermal Analyzer (STA) or separate DSC and TGA instruments.
- · Prepared gas generant pellets or powder.
- Inert gas supply (Nitrogen or Argon).
- Aluminum or ceramic sample pans.

#### 2. Procedure:

- Sample Preparation: Place a small, precisely weighed sample (5-10 mg) of the material into a sample pan.
- Instrument Setup:
- Place the sample pan and an empty reference pan into the instrument.
- Purge the furnace with an inert gas (e.g., N<sub>2</sub> at 50 mL/min) to provide a controlled atmosphere.
- Thermal Program:
- Equilibrate the sample at a starting temperature (e.g., 30 °C).
- Heat the sample at a constant rate (e.g., 10 K/min) to a final temperature well above the decomposition point (e.g., 500 °C).[15][16]
- Data Analysis:
- From the TGA curve, determine the onset temperature of decomposition and the percentage of mass loss.
- From the DSC curve, identify endothermic (melting) and exothermic (decomposition) events, and calculate the heat of reaction (ΔH).
- To determine kinetic parameters like activation energy, repeat the experiment at multiple heating rates (e.g., 5, 10, 15, 20 K/min).[16]

## Protocol for Burn Rate Measurement in a Strand Burner

This protocol details the measurement of the linear burning rate of a propellant strand at elevated pressure.



#### 1. Materials & Equipment:

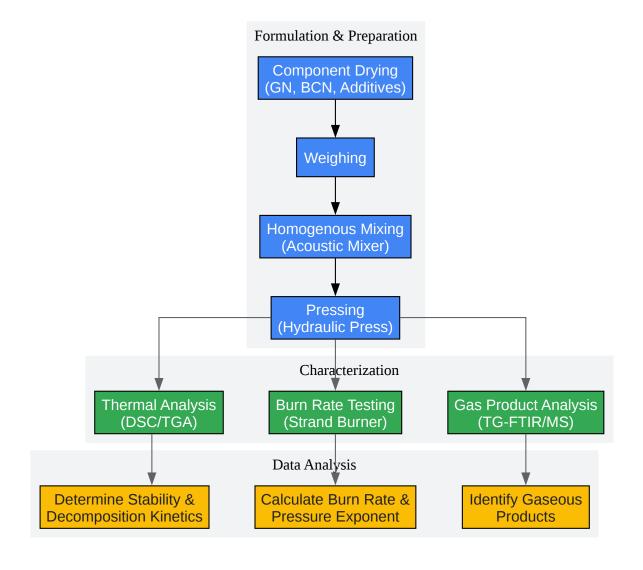
- Strand burner (high-pressure vessel with viewports).
- High-speed camera and recording system.
- Pressurized gas source (e.g., Nitrogen).
- Ignition system (e.g., Nichrome wire and power supply).
- · Prepared cylindrical propellant pellets.
- Inhibitor coating (e.g., epoxy or lacquer).

#### 2. Procedure:

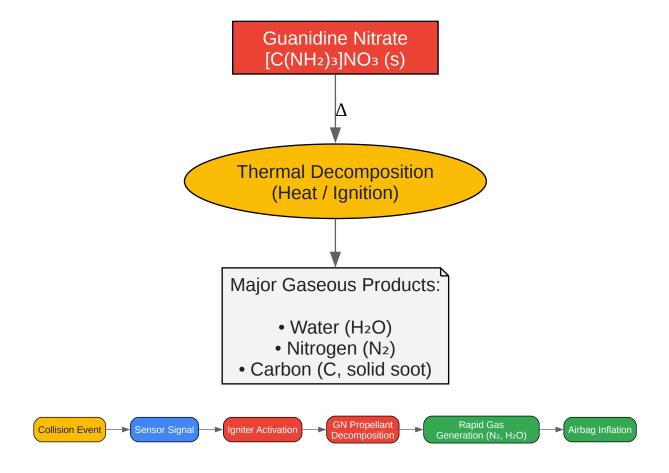
- Sample Preparation:
- Measure the length of the prepared propellant pellet accurately.
- Coat the cylindrical side of the pellet with an inhibitor, leaving the two end faces exposed. This ensures one-dimensional (end-burning) propagation.
- Allow the inhibitor to fully cure.
- Mounting: Secure the inhibited strand in the sample holder inside the strand burner. Attach the ignition wire to one end of the propellant strand.
- Testing:
- Seal the strand burner and pressurize it with nitrogen to the desired test pressure (e.g., 1000 psi / 6.9 MPa).[13]
- · Start the high-speed camera recording.
- Activate the power supply to heat the nichrome wire and ignite the propellant.
- Record the entire combustion event until the flame self-extinguishes.
- Data Analysis:
- From the video recording, measure the time ( $\Delta t$ ) it takes for the flame front to travel the known length (I) of the propellant strand.
- Calculate the linear burn rate (r) using the formula:  $r = I / \Delta t$ .
- Repeat the test at various pressures to determine the pressure-dependent burn rate characteristics.[13]

# **Visualizations**









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## Methodological & Application





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